molecular formula C11H13NO2 B14903584 3-(Benzyloxy)-2-methoxypropanenitrile

3-(Benzyloxy)-2-methoxypropanenitrile

Cat. No.: B14903584
M. Wt: 191.23 g/mol
InChI Key: UTEZDTDLJUGONM-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-2-methoxypropanenitrile is an organic compound with the molecular formula C11H13NO2. It is characterized by the presence of a benzyloxy group, a methoxy group, and a nitrile group attached to a propane backbone. This compound is of interest in organic synthesis and various scientific research applications due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-2-methoxypropanenitrile typically involves the reaction of 3-chloro-2-methoxypropanenitrile with benzyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The product is then purified through standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-2-methoxypropanenitrile undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols in the presence of a base.

Major Products Formed

    Oxidation: Benzoic acid or benzaldehyde derivatives.

    Reduction: 3-(Benzyloxy)-2-methoxypropylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Benzyloxy)-2-methoxypropanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-2-methoxypropanenitrile involves its interaction with specific molecular targets and pathways. For instance, the nitrile group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The benzyloxy and methoxy groups can influence the compound’s solubility and reactivity, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-(Benzyloxy)-2-methoxypropylamine: A reduction product of 3-(Benzyloxy)-2-methoxypropanenitrile.

    3-(Benzyloxy)-2-methoxybenzaldehyde: An oxidation product of this compound.

    4-(Benzyloxy)-2-hydroxybenzaldehyde: A structurally related compound with similar functional groups.

Uniqueness

This compound is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both a nitrile and a benzyloxy group allows for diverse chemical transformations and interactions, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

2-methoxy-3-phenylmethoxypropanenitrile

InChI

InChI=1S/C11H13NO2/c1-13-11(7-12)9-14-8-10-5-3-2-4-6-10/h2-6,11H,8-9H2,1H3

InChI Key

UTEZDTDLJUGONM-UHFFFAOYSA-N

Canonical SMILES

COC(COCC1=CC=CC=C1)C#N

Origin of Product

United States

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